molecular formula C18H22N2O2 B1203630 2-[[3-[(2-Hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol

2-[[3-[(2-Hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol

Cat. No. B1203630
M. Wt: 298.4 g/mol
InChI Key: DTQFEZKWSNPMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-[(2-hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol is an aralkylamine.

Scientific Research Applications

  • Crystal Structure Elucidation

    • Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound structurally related to the queried chemical, has been studied for its crystal structure, providing insights into its molecular arrangement and interactions (Lee et al., 2017).
  • Biological Relevance and Derivative Analysis

    • Phenol derivatives isolated from Stereum hirsutum exhibit structural and spectroscopic characteristics, demonstrating the biological relevance and diversity of phenol-based compounds (Duan et al., 2015).
  • Spectroscopic and Theoretical Investigations

    • Alkylaminophenol compounds have been subjected to comprehensive spectroscopic and theoretical studies, revealing their electronic, structural, and vibrational properties, which are significant for understanding the fundamental aspects of similar phenolic compounds (Ulaş, 2021).
  • Chemosensor Development

    • Research into the development of chemosensors incorporating phenol hydroxyl and oxadiazole groups suggests potential applications in detecting specific ions or molecules, underscoring the versatility of phenol-based structures in sensor technology (Ma et al., 2013).
  • Schiff Base Synthesis and Characterization

    • Schiff-base complexes derived from phenolic compounds have been synthesized and characterized, emphasizing the significance of phenol-based structures in forming complex and stable molecular arrangements (Tunç et al., 2009).
  • Pharmacological and Corrosion Inhibition Applications

    • Phenolic compounds have also been evaluated for their pharmacological properties and as corrosion inhibitors, indicating the practical applications of these compounds in medicinal chemistry and industrial processes (Ren et al., 2011; Boughoues et al., 2020).

properties

Product Name

2-[[3-[(2-Hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-[[3-[(2-hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol

InChI

InChI=1S/C18H22N2O2/c21-17-8-3-1-6-15(17)12-19-10-5-11-20(14-19)13-16-7-2-4-9-18(16)22/h1-4,6-9,21-22H,5,10-14H2

InChI Key

DTQFEZKWSNPMLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CN(C1)CC2=CC=CC=C2O)CC3=CC=CC=C3O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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